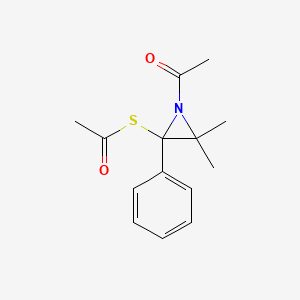
S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate is a chemical compound known for its unique structure and properties. It contains an aziridine ring, which is a three-membered nitrogen-containing ring, and is often used in various chemical reactions and applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate typically involves the reaction of 1-acetyl-3,3-dimethyl-2-phenylaziridine with ethanethioic acid. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aziridines, depending on the specific reaction and conditions used .
Scientific Research Applications
S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
S-(1-Benzoyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate: Similar in structure but with a benzoyl group instead of an acetyl group.
S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate: Another variant with different substituents on the aziridine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in various chemical and biological applications, setting it apart from other similar compounds .
Properties
CAS No. |
89874-00-0 |
|---|---|
Molecular Formula |
C14H17NO2S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
S-(1-acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate |
InChI |
InChI=1S/C14H17NO2S/c1-10(16)15-13(3,4)14(15,18-11(2)17)12-8-6-5-7-9-12/h5-9H,1-4H3 |
InChI Key |
RVDWJLHJMMWJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C1(C2=CC=CC=C2)SC(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















